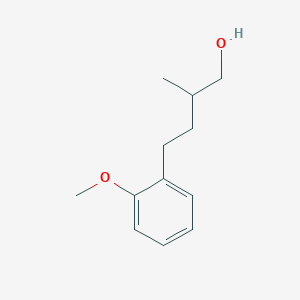
4-(2-Methoxyphenyl)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-2-methylbutan-1-ol is an organic compound characterized by a methoxyphenyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol typically involves the reaction of 2-methoxyphenyl derivatives with appropriate butanol precursors. One common method includes the use of Grignard reagents, where 2-methoxyphenyl magnesium bromide reacts with 2-methylbutanal under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methoxyphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-2-methylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent.
4-(2-Methoxyphenyl)piperazin-1-ium salts: Studied for their pharmacological properties.
Uniqueness: 4-(2-Methoxyphenyl)-2-methylbutan-1-ol stands out due to its unique combination of a methoxyphenyl group and a butanol backbone, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10,13H,7-9H2,1-2H3 |
Clé InChI |
VNBAGQZQNDLZLL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)

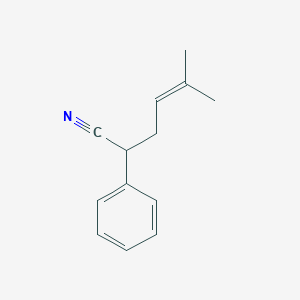
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
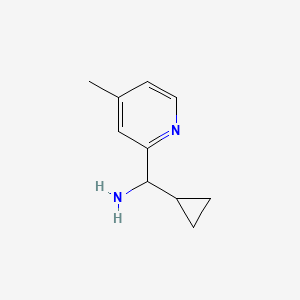
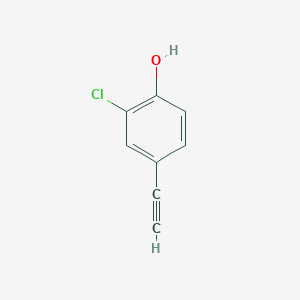
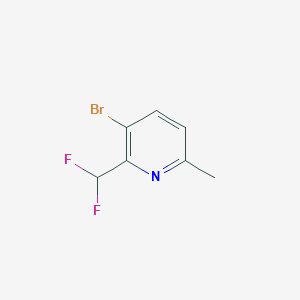
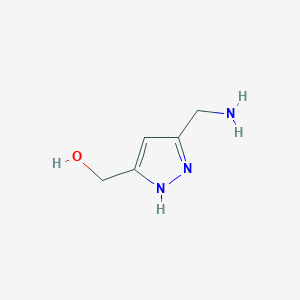
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
